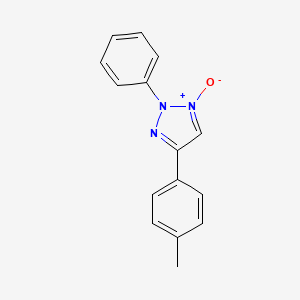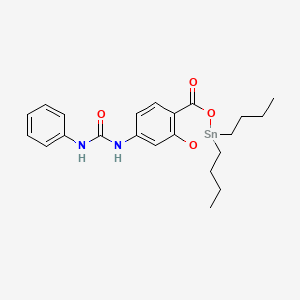![molecular formula C13H19NO B14589259 N-[(4-Hexylphenyl)methylidene]hydroxylamine CAS No. 61096-93-3](/img/structure/B14589259.png)
N-[(4-Hexylphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Hexylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C13H19NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-hexylphenyl group through a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-Hexylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 4-hexylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Hexylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hexylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(4-Hexylphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[(4-Hexylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with the target, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Ethoxyphenyl)methylidene]hydroxylamine
- N-[(4-Methylsulfanylphenyl)methylidene]hydroxylamine
- N-[(4-Fluorophenyl)methylidene]hydroxylamine
Uniqueness
N-[(4-Hexylphenyl)methylidene]hydroxylamine is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological targets. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
61096-93-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[(4-hexylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14-15/h7-11,15H,2-6H2,1H3 |
InChI Key |
FIQBCCOUGFFAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


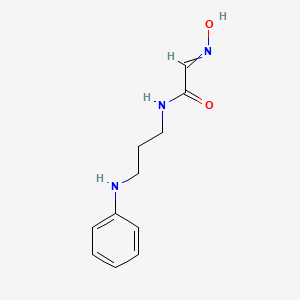
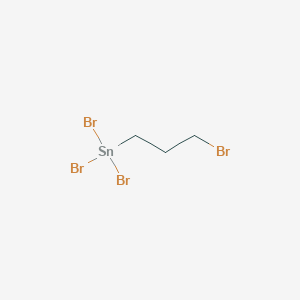
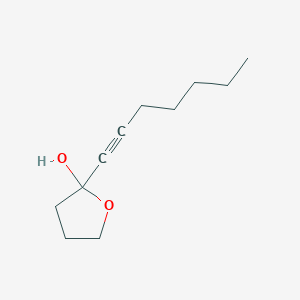


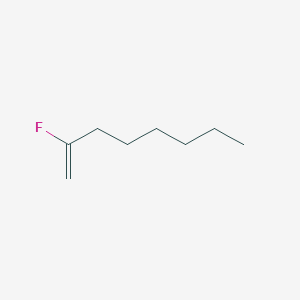
phosphanium bromide](/img/structure/B14589230.png)
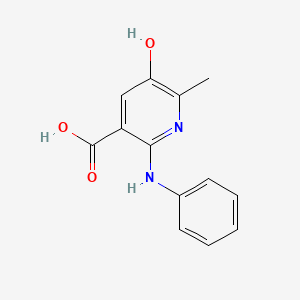
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
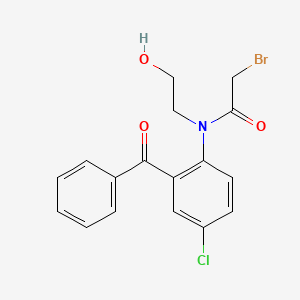
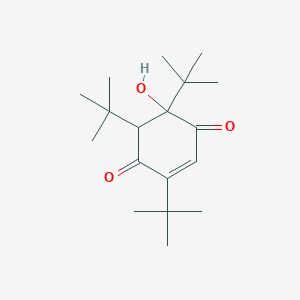
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
